Introduction: The Scientific Merit of Triphenylacrylonitrile
Introduction: The Scientific Merit of Triphenylacrylonitrile
An In-depth Technical Guide to Triphenylacrylonitrile: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of triphenylacrylonitrile, a versatile organic compound with significant applications in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthetic methodologies, spectroscopic analysis, and safety protocols associated with this molecule.
Triphenylacrylonitrile (TPA), systematically known as 2,3,3-triphenylprop-2-enenitrile, is a crystalline solid belonging to the stilbenoid family of compounds. Its structure is characterized by three phenyl rings attached to an acrylonitrile backbone, a feature that imparts significant steric and electronic properties. This unique architecture serves as a valuable scaffold in medicinal chemistry, particularly in the design of novel therapeutic agents. The nitrile group, a potent electron-withdrawing moiety, and the extensive aromatic system contribute to its chemical reactivity and photophysical properties, making it a subject of interest in organic synthesis and materials science. This guide aims to provide a holistic understanding of triphenylacrylonitrile, from its fundamental properties to its practical applications and handling.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. Triphenylacrylonitrile is a white solid at room temperature, and its key identifiers and properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 6304-33-2 | [1] |
| Molecular Formula | C₂₁H₁₅N | [1] |
| Molecular Weight | 281.36 g/mol | [1] |
| Appearance | White solid | |
| Melting Point | 165-167 °C | |
| Boiling Point | ~414.02 °C (estimated) | |
| Flash Point | 198.9 °C | |
| Solubility | Insoluble in water; solubility in organic solvents not widely reported. | |
| LogP | 5.17 (estimated) | |
| IUPAC Name | 2,3,3-triphenylprop-2-enenitrile | [1] |
| Synonyms | Triphenylcyanoethylene, α-(Diphenylmethylene)benzeneacetonitrile | [1] |
The high melting point is indicative of a stable crystal lattice structure, while the high estimated LogP value suggests significant lipophilicity and, consequently, poor aqueous solubility.
Synthesis of Triphenylacrylonitrile: A Methodological Approach
The synthesis of triphenylacrylonitrile and its derivatives is most commonly achieved via the Knoevenagel condensation reaction. This versatile and widely adopted method involves the base-catalyzed reaction between an active methylene compound (a substituted phenylacetonitrile) and a carbonyl compound (a substituted benzaldehyde). The reaction proceeds through a carbanion intermediate, leading to the formation of a new carbon-carbon double bond.
Below is a representative, detailed protocol for the synthesis of a triphenylacrylonitrile derivative, which can be adapted for the synthesis of the parent compound.
Experimental Protocol: Knoevenagel Condensation for Triphenylacrylonitrile Synthesis
Objective: To synthesize 2,3,3-triphenylacrylonitrile via the Knoevenagel condensation of benzyl cyanide and benzophenone (as a conceptual representation, though typically a benzaldehyde is used with a substituted benzyl cyanide). A more direct literature approach involves the reaction of diphenylacetonitrile with benzaldehyde.
Materials:
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Diphenylacetonitrile
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Benzaldehyde
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Sodium ethoxide (or another suitable base like piperidine)
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Absolute ethanol
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Glacial acetic acid (for neutralization, if needed)
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TLC plates (silica gel)
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Appropriate solvents for TLC and recrystallization (e.g., ethanol, ethyl acetate, hexane)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylacetonitrile (1.0 equivalent) and benzaldehyde (1.0 equivalent) in absolute ethanol.
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Catalyst Addition: To the stirred solution, add a catalytic amount of a suitable base, such as sodium ethoxide or piperidine (0.1-0.2 equivalents).
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Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Work-up and Isolation:
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure triphenylacrylonitrile.
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Causality in Experimental Choices:
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Choice of Base: A base is required to deprotonate the active methylene compound (diphenylacetonitrile), generating the carbanion necessary to initiate the condensation. The choice of base can influence reaction rates and yields.
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Solvent: Ethanol is a common solvent for Knoevenagel condensations as it can dissolve the reactants and is compatible with many bases. Anhydrous conditions are often preferred to prevent side reactions.
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Monitoring by TLC: TLC is a crucial in-process control to determine the endpoint of the reaction, preventing the formation of byproducts from prolonged reaction times or overheating.
Spectroscopic Analysis and Structural Elucidation
Caption: Logical workflow for the structural elucidation of triphenylacrylonitrile.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For triphenylacrylonitrile, the following characteristic absorption bands are expected:
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~2220 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡N (nitrile) stretching vibration. This is a highly characteristic peak for nitriles.
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~3100-3000 cm⁻¹: Weak to medium peaks due to the C-H stretching of the sp² hybridized carbons in the aromatic rings.
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~1600 cm⁻¹ and ~1490 cm⁻¹: Sharp peaks of variable intensity due to the C=C stretching vibrations within the aromatic rings.
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~1650-1600 cm⁻¹: A peak for the C=C double bond of the acrylonitrile backbone, which may overlap with the aromatic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: Due to the three phenyl rings, the ¹H NMR spectrum of triphenylacrylonitrile is expected to be complex in the aromatic region. A series of multiplets would be observed between approximately 7.0 and 7.5 ppm , integrating to 15 protons. The exact chemical shifts and splitting patterns would depend on the specific electronic environments of the protons on each ring.
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¹³C NMR: The ¹³C NMR spectrum would show several signals in the aromatic region (~120-150 ppm ) corresponding to the different carbon environments in the three phenyl rings and the alkene carbons. A signal for the nitrile carbon is expected in the range of 115-125 ppm . Quaternary carbons, such as the one attached to the nitrile group and the carbons at the points of attachment of the phenyl rings, would likely show weaker signals.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion Peak (M⁺): The mass spectrum of triphenylacrylonitrile would show a molecular ion peak at m/z = 281 , corresponding to its molecular weight.
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Fragmentation Pattern: Common fragmentation pathways would involve the loss of the nitrile group (CN, 26 Da) and the cleavage of the phenyl groups (C₆H₅, 77 Da), leading to characteristic fragment ions.
Applications in Drug Development and Materials Science
The triphenylacrylonitrile scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its derivatives have been shown to exhibit potent biological activities.
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Anticancer Activity: Several studies have demonstrated that derivatives of triphenylacrylonitrile possess significant cytotoxic activity against various human cancer cell lines, including lung, ovarian, skin, and colon cancer.[2] The proposed mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.
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Antimicrobial Activity: Certain triphenylacrylonitrile analogs have also shown promising activity against bacterial and fungal strains.[2]
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Materials Science: The photophysical properties of triphenylacrylonitrile and its derivatives make them potential candidates for use as light conversion agents and in the development of organic light-emitting diodes (OLEDs).
Safety and Handling
While a specific, comprehensive safety data sheet for triphenylacrylonitrile is not widely available, data from related nitrile compounds suggest that it should be handled with care. The following precautions are recommended:
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Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[1][3][4]
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Irritation: May cause skin and serious eye irritation.[3]
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Handling:
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
Caption: Recommended safe handling workflow for triphenylacrylonitrile.
Conclusion
Triphenylacrylonitrile is a compound of significant scientific interest due to its versatile chemical nature and its potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its physicochemical properties, synthetic methodologies, expected spectroscopic characteristics, and essential safety protocols. As research in this area continues, a deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to the development of novel and effective therapeutic agents and advanced materials.
References
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Kuujia. (n.d.). Cas no 6304-33-2 (Triphenylacrylonitrile). Retrieved from [Link]
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SIELC Technologies. (2018, May 16). 2,3,3-Triphenylacrylonitrile. Retrieved from [Link]
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Cloudinary. (n.d.). Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. Retrieved from [Link]
